molecular formula C20H19NO3S B2665156 4-(naphthalene-1-sulfonyl)-2-phenylmorpholine CAS No. 946383-81-9

4-(naphthalene-1-sulfonyl)-2-phenylmorpholine

Cat. No.: B2665156
CAS No.: 946383-81-9
M. Wt: 353.44
InChI Key: HGWHLKUJMZNTSO-UHFFFAOYSA-N
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Description

4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine is a synthetic heterocyclic compound of interest in medicinal chemistry and chemical biology research. Its structure integrates a morpholine ring, a 2-phenyl substituent, and a naphthalene-1-sulfonyl group, a framework known to contribute to significant biological activity in research settings . Compounds featuring the naphthalene-sulfonyl-morpholine core are frequently investigated as building blocks for the synthesis of more complex molecules and as potential biochemical probes . The naphthalene ring system provides a rigid, planar aromatic surface that can facilitate interactions with biological targets through π-stacking, while the sulfonyl group can act as a key pharmacophore or a handle for further chemical modification . The specific stereochemistry and substitution pattern of the morpholine ring in this compound suggest potential for selective interaction with enzyme active sites. Research into structurally similar compounds has indicated promising avenues in anticancer and anti-inflammatory therapeutic areas, where such molecules have been shown to inhibit the proliferation of cancer cell lines and modulate the production of pro-inflammatory cytokines in in vitro models . The mechanism of action is hypothesized to involve binding to specific molecular targets, such as enzymes or receptors, thereby altering their biological function . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

4-naphthalen-1-ylsulfonyl-2-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c22-25(23,20-12-6-10-16-7-4-5-11-18(16)20)21-13-14-24-19(15-21)17-8-2-1-3-9-17/h1-12,19H,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWHLKUJMZNTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(naphthalene-1-sulfonyl)-2-phenylmorpholine typically involves the reaction of morpholine with naphthalene-1-sulfonyl chloride and phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction . The reaction conditions usually require controlled temperatures and the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(naphthalene-1-sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The morpholine ring provides structural stability and contributes to the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(naphthalene-1-sulfonyl)-2-phenylmorpholine with structurally or functionally analogous sulfonamide derivatives:

Table 1: Structural and Functional Comparison of Naphthalene Sulfonamide Derivatives

Compound Name Core Structure Key Substituents/Modifications Synthesis Yield Biological Activity/Application Reference ID
This compound Morpholine ring + phenyl at C2 Naphthalene-1-sulfonyl at C4 Not reported Potential enzyme inhibition (inferred)
4-(2-Fluorophenylsulfonyl)morpholine Morpholine ring 2-Fluorophenylsulfonyl at C4 Not reported Unspecified (structural analog)
4-(Acetylamino)naphthalene-1-sulfonyl derivative Naphthalene-1-sulfonyl + acetamide Acetamide at C4 of naphthalene 48% (3 steps) TG2 transglutaminase inhibition
4-(Naphthalene-1-sulfonyl)-piperazine Piperazine ring Naphthalene-1-sulfonyl at N1 81% Quinoline hybrid (antimicrobial?)
Dansyl chloride derivatives (e.g., compound 4 in ) Acyclic podant ligand Two dansyl subunits + sulfur/nitrogen Not reported Hg²⁺ ion sensing via electrostatic interactions

Key Comparisons:

Structural Diversity: Heterocyclic Core: The morpholine ring in the target compound offers distinct stereoelectronic properties compared to piperazine (e.g., compound in ) or acyclic ligands (e.g., dansyl-based podants in ). Substituent Effects: The phenyl group at C2 of the morpholine ring may introduce steric hindrance, affecting binding affinity in enzyme inhibition compared to unsubstituted morpholine derivatives like 4-(2-fluorophenylsulfonyl)morpholine .

Synthetic Accessibility :

  • The acetamide-substituted naphthalene derivative (compound 18 in ) requires multi-step synthesis (48% yield over 3 steps), whereas simpler sulfonamide-morpholine hybrids (e.g., ) likely achieve higher yields due to fewer steps.

Biological Activity :

  • Enzyme Inhibition : The 4-acetamido-naphthalene-1-sulfonyl derivative shows potent TG2 transglutaminase inhibition, suggesting that electron-donating groups (e.g., acetamide) at the naphthalene C4 position enhance activity . This contrasts with the target compound, where the morpholine-phenyl group may prioritize interactions with larger binding pockets.
  • Ion Sensing : Dansyl-derived podants (e.g., compound 4 in ) exhibit selective Hg²⁺ binding via sulfur and nitrogen atoms, a feature absent in the target compound due to its lack of thioether groups.

Spectroscopic Characterization: Compounds like 4,6-dimethoxy-2-[4-(naphthalene-1-sulfonyl)-piperazin-1-ylmethyl]-quinoline () are characterized by ¹H NMR and LCMS, with distinct signals for sulfonamide protons (δ 2.61–3.76 ppm) and aromatic naphthalene protons (δ 7.30–8.76 ppm). Similar techniques would apply to the target compound.

Toxicological Considerations:

However, substituents like the phenyl group in the target compound may influence metabolic stability and off-target effects compared to simpler sulfonamides (e.g., benzenesulfonamide in ).

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